molecular formula C15H18BrNO B2904259 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one CAS No. 1487982-67-1

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one

Cat. No.: B2904259
CAS No.: 1487982-67-1
M. Wt: 308.219
InChI Key: BZZMEQGCELHUMZ-UHFFFAOYSA-N
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Description

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one is a chemical compound with the molecular formula C15H18BrNO. It is a brominated derivative of piperidinone, featuring a tetrahydronaphthalenyl group.

Preparation Methods

The synthesis of 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one typically involves the bromination of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO/c16-13-8-4-10-17(15(13)18)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7,13-14H,3-4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZMEQGCELHUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CCCC(C3=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487982-67-1
Record name 3-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-2-one
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